molecular formula C7H4ClF3O B14040935 1-Chloro-2,4-difluoro-3-(fluoromethoxy)benzene

1-Chloro-2,4-difluoro-3-(fluoromethoxy)benzene

Cat. No.: B14040935
M. Wt: 196.55 g/mol
InChI Key: ZHYOPVQIVJKMKY-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-3-(fluoromethoxy)benzene can be synthesized through several methods. One common approach involves the fluorination of 1-chloro-2,4-difluorobenzene using a fluoromethylating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a fluoromethoxy group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The final product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-difluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and similar reduced species.

Scientific Research Applications

1-Chloro-2,4-difluoro-3-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-chloro-2,4-difluoro-3-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which make the benzene ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

    1-Chloro-2,4-difluorobenzene: Lacks the fluoromethoxy group, resulting in different reactivity and applications.

    1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

    1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene: Another isomer with distinct properties.

Uniqueness: 1-Chloro-2,4-difluoro-3-(fluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various compounds .

Properties

Molecular Formula

C7H4ClF3O

Molecular Weight

196.55 g/mol

IUPAC Name

1-chloro-2,4-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4ClF3O/c8-4-1-2-5(10)7(6(4)11)12-3-9/h1-2H,3H2

InChI Key

ZHYOPVQIVJKMKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)OCF)F)Cl

Origin of Product

United States

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